Halenaquinol sulfate

Description

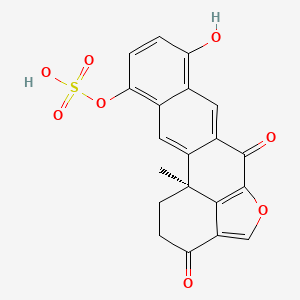

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H14O8S |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

[(1S)-8-hydroxy-1-methyl-12,17-dioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10,13(20),15-heptaen-5-yl] hydrogen sulfate |

InChI |

InChI=1S/C20H14O8S/c1-20-5-4-15(22)12-8-27-19(17(12)20)18(23)11-6-9-10(7-13(11)20)16(3-2-14(9)21)28-29(24,25)26/h2-3,6-8,21H,4-5H2,1H3,(H,24,25,26)/t20-/m0/s1 |

InChI Key |

OIBVHMHPAKLZEG-FQEVSTJZSA-N |

SMILES |

CC12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)OS(=O)(=O)O)O |

Isomeric SMILES |

C[C@@]12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)OS(=O)(=O)O)O |

Canonical SMILES |

CC12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)OS(=O)(=O)O)O |

Synonyms |

halenaquinol sulfate |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of Halenaquinol Sulfate

Isolation from Marine Sponge Genera

The primary sources of halenaquinol (B1241129) sulfate (B86663) are marine sponges belonging to the genera Xestospongia and Petrosia. These organisms produce a diverse array of secondary metabolites, among which halenaquinol sulfate and its analogs are prominent.

The genus Xestospongia is a particularly rich source of this compound. The compound was first isolated from the Okinawan marine sponge Xestospongia sapra. researchgate.net Since its initial discovery, this metabolite has been identified in various other Xestospongia species collected from different geographical locations, highlighting the genus as a consistent producer of this class of compounds. mdpi.comclockss.org For instance, it has been isolated from an Indonesian Xestospongia sp., a Xestospongia sp. from the Fiji Islands, and another from the Federated States of Micronesia. clockss.org The repeated isolation from this genus underscores its significance as a primary biological source for this compound and related chemical structures. mdpi.commdpi.com

| Source Organism | Geographic Location | Reference(s) |

| Xestospongia sapra | Okinawa, Japan | researchgate.net |

| Xestospongia cf. carbonaria | Indo-Pacific | |

| Xestospongia sp. | Fiji Islands | |

| Xestospongia sp. | Indonesia | mdpi.com |

| Xestospongia sp. | Micronesia | clockss.org |

While less frequently reported than Xestospongia, the genus Petrosia is also a known source of pentacyclic hydroquinones, including this compound. clockss.org The compound has been successfully isolated from the sponge Petrosia nigricans. The identification of the core halenaquinol skeleton in species such as Petrosia seriata further establishes the capacity of this genus to synthesize these complex molecules. The occurrence in both Xestospongia and Petrosia suggests a potential chemotaxonomic link or a shared biosynthetic pathway for these types of metabolites within these sponge genera. semanticscholar.org

| Source Organism | Geographic Location | Reference(s) |

| Petrosia nigricans | Not Specified | |

| Petrosia seriata | Not Specified |

Co-occurrence with Related Halenaquinone (B1672917) and Xestoquinone (B1683339) Analogs

Chemical investigations of sponge extracts yielding this compound have consistently revealed the presence of a suite of structurally related compounds. mdpi.comresearchgate.net This co-occurrence provides valuable insight into the biosynthetic pathways within the source organisms. This compound is frequently isolated alongside its oxidized counterpart, halenaquinone, as well as other analogs like halenaquinol and xestoquinol sulfate. clockss.orgresearchgate.net

During the chemical analysis of a South Pacific Xestospongia sp., this compound was found with a series of related compounds, including xestosaprol C methylacetal, tetrahydrohalenaquinones A and B, and orhalquinone. mdpi.comnih.gov Another study on a Xestospongia species reported its isolation along with secoadociaquinone B and xestolactone A. researchgate.net This pattern of co-occurring metabolites suggests they are likely derived from a common biochemical precursor. mdpi.commdpi.com

| Co-occurring Compound | Compound Class | Reference(s) |

| Halenaquinone | Quinone | mdpi.comclockss.orgnih.gov |

| Halenaquinol | Hydroquinone (B1673460) | researchgate.net |

| Xestoquinol sulfate | Hydroquinone Sulfate | researchgate.net |

| Adociaquinone B | Quinone | clockss.org |

| Orhalquinone | Quinone | mdpi.comnih.gov |

| Xestosaprol C methylacetal | Hydroquinone derivative | mdpi.comnih.gov |

| Tetrahydrohalenaquinones A and B | Quinone | mdpi.comnih.gov |

| Secoadociaquinone B | Seco-quinone | researchgate.net |

| Xestolactone A | Lactone | researchgate.net |

Original Structural Characterization and Absolute Stereochemistry Determination

The structure of this compound was originally determined through extensive chemical and physicochemical methods. researchgate.net Early structural work relied on spectroscopic data, including ¹H NMR and mass spectrometry. clockss.org The mass spectrum showed a characteristic ion adduct at m/z of 459 [M+Na]⁺. ¹H NMR analysis identified key proton signals, such as two coupled doublets for aromatic protons and distinct singlets for furan (B31954) and isolated aromatic protons. A crucial piece of evidence in the initial elucidation was the quantitative photo-oxidative conversion of the related compound, halenaquinol, to the well-characterized halenaquinone. researchgate.net

The absolute stereochemistry of the molecule was a more complex challenge that was ultimately resolved through theoretical calculations. acs.org The absolute configuration of the halenaquinol family of compounds was definitively established as (12bS)-(+) by comparing experimentally obtained circular dichroism (CD) spectra with theoretically calculated spectra. acs.org This computational approach provided the conclusive assignment of the molecule's three-dimensional structure. acs.org

Biosynthesis and Biogenetic Hypotheses of the Halenaquinol Family

Proposed Polyketide Origins

The structural framework of the halenaquinol (B1241129) family strongly suggests a polyketide biosynthetic origin. Polyketides are a diverse class of natural products synthesized by polyketide synthases (PKSs), which are large, multifunctional enzymes. The biosynthesis typically involves the sequential condensation of simple carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA, to build a linear poly-β-keto chain. This chain then undergoes a series of modifications, including cyclizations, reductions, and dehydrations, to yield the final complex molecular architecture.

While the specific polyketide synthase and the precise sequence of enzymatic reactions leading to the halenaquinol core have not been fully elucidated, the carbon skeleton is consistent with the assembly of acetate (B1210297) and propionate (B1217596) precursor units. The intricate pentacyclic structure is believed to be formed through a series of intramolecular cyclization reactions of a linear polyketide precursor.

Biogenetic Pathways and Interconversion with Related Metabolites

The biosynthesis of halenaquinol sulfate (B86663) is intricately linked to other members of its chemical family, with proposed pathways involving oxidation, reduction, and sulfation steps.

Relationship with Halenaquinol and Halenaquinone (B1672917)

Halenaquinol sulfate is closely related to halenaquinol and halenaquinone, and it is hypothesized that these compounds are interconvertible through redox reactions within the marine sponge. Halenaquinol, a hydroquinone (B1673460), can be oxidized to the corresponding quinone, halenaquinone. Conversely, the reduction of halenaquinone would yield halenaquinol. This redox relationship is a common feature in the biosynthesis and biological activity of many quinone-containing natural products. The sulfated form, this compound, is likely derived from the enzymatic sulfation of the hydroquinone halenaquinol.

Table 1: Key Compounds in the Halenaquinol Family

| Compound Name | Chemical Class | Key Functional Groups |

| Halenaquinol | Hydroquinone | Pentacyclic furanosteroid, two hydroxyl groups |

| Halenaquinone | Quinone | Pentacyclic furanosteroid, two carbonyl groups |

| This compound | Sulfated hydroquinone | Pentacyclic furanosteroid, one hydroxyl and one sulfate group |

| Exiguaquinol (B1263832) | Pentacyclic alkaloid | Contains a nitrogen atom within the pentacyclic system |

Proposed Conversion of this compound to Exiguaquinol and Related Metabolites

A fascinating biogenetic hypothesis proposes the conversion of this compound into another complex marine natural product, exiguaquinol. This proposed transformation highlights the role of this compound as a key intermediate in the biosynthesis of other structurally diverse metabolites. While the exact enzymatic machinery responsible for this conversion remains to be discovered, it is postulated to involve a series of intramolecular rearrangements and the incorporation of a nitrogen atom, likely from an amino acid source, to form the nitrogen-containing pentacyclic core of exiguaquinol.

Role of the Sulfate Group in Biogenetic Transformations

The presence of a sulfate group on the halenaquinol skeleton is thought to play a crucial role in its biogenetic transformations. One hypothesis suggests that the sulfate group may function as a protecting group for the hydroquinone moiety, preventing its spontaneous oxidation to the quinone form. nih.gov This would allow for other enzymatic modifications to occur on the molecule before the final redox state is established. Furthermore, the sulfate group, being a good leaving group, could facilitate certain intramolecular reactions, thereby directing the biosynthetic pathway towards specific products like exiguaquinol. The increased water solubility imparted by the sulfate group may also be important for the transport and storage of this reactive intermediate within the marine organism.

Enzymatic Considerations in this compound Biosynthesis

The biosynthesis of this compound is undoubtedly a multi-step process catalyzed by a suite of specific enzymes. While the individual enzymes have not yet been isolated and characterized, their probable classes can be inferred from the proposed biosynthetic pathway.

The initial formation of the polyketide backbone is carried out by a polyketide synthase (PKS) . Subsequent cyclization and modification of the polyketide chain would involve cyclases , reductases , and dehydratases .

The interconversion between halenaquinol and halenaquinone would be mediated by oxidoreductases , such as hydroxylases and dehydrogenases .

The final and defining step in the formation of this compound is the sulfation of the halenaquinol hydroquinone. This reaction is catalyzed by a class of enzymes known as sulfotransferases (SULTs) . These enzymes utilize a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to transfer a sulfonate group to an acceptor molecule. The specificity of the sulfotransferase involved in this process would ensure the regioselective sulfation of the halenaquinol core. Sulfotransferases are known to be involved in the metabolism and detoxification of a wide range of compounds in marine invertebrates, and their role in the biosynthesis of sulfated natural products is an active area of research. nih.gov

The proposed enzymatic cascade leading to exiguaquinol from this compound would likely involve a complex interplay of enzymes, potentially including aminotransferases for the introduction of the nitrogen atom and other tailoring enzymes to facilitate the skeletal rearrangement.

Table 2: Proposed Enzymes in this compound Biosynthesis

| Biosynthetic Step | Proposed Enzyme Class | Function |

| Polyketide chain formation | Polyketide Synthase (PKS) | Assembly of the carbon skeleton from simple precursors |

| Cyclization and modification | Cyclases, Reductases, Dehydratases | Formation of the pentacyclic ring system |

| Interconversion | Oxidoreductases (e.g., Hydroxylases, Dehydrogenases) | Oxidation of halenaquinol to halenaquinone and vice versa |

| Sulfation | Sulfotransferase (SULT) | Transfer of a sulfate group to halenaquinol |

| Conversion to Exiguaquinol | Aminotransferases and other tailoring enzymes | Incorporation of nitrogen and skeletal rearrangement |

Total Synthesis and Advanced Synthetic Methodologies of Halenaquinol and Analogs

Historical Perspectives and Early Synthetic Endeavors

Following the isolation and structural elucidation of halenaquinol (B1241129) and halenaquinone (B1672917) from sea sponges, the scientific community embarked on the challenging journey of their total synthesis. thieme-connect.com One of the earliest successful total syntheses of both (+)-halenaquinol and (+)-halenaquinone was accomplished by Harada and co-workers. thieme-connect.comresearchmap.jp Their approach commenced from the optically pure Wieland-Miescher ketone, a well-established starting material in steroid synthesis. thieme-connect.comchemistry.or.jp This initial work laid the groundwork for future synthetic explorations and established the absolute stereochemistry of these marine natural products. chemistry.or.jpresearchgate.net

Early model studies focused on constructing the furan-fused tetracyclic core of halenaquinol and halenaquinone. researchgate.net These investigations explored various strategies, including intramolecular [4+2] cycloaddition reactions of o-quinodimethane generated from benzocyclobutene as a key step. researchgate.net These foundational studies were crucial in understanding the reactivity and feasibility of different cyclization strategies for assembling the complex ring system.

Asymmetric and Enantioselective Synthesis Strategies

The presence of a chiral quaternary carbon at the benzylic position of halenaquinol necessitated the development of asymmetric and enantioselective synthetic routes. thieme-connect.com A significant breakthrough in this area was the application of a catalytic asymmetric Heck reaction. thieme-connect.com The research group of Shibasaki achieved a catalytic asymmetric synthesis of both halenaquinone and halenaquinol, utilizing an asymmetric Heck reaction as the pivotal step to establish the key stereocenter. thieme-connect.comcapes.gov.br

Another innovative approach involved a cascade reaction combining a Suzuki cross-coupling with an asymmetric Heck reaction. thieme-connect.comuwindsor.ca This one-pot process enabled the efficient construction of the pentacyclic ring system from a tricyclic precursor, showcasing the power of palladium chemistry in complex molecule synthesis. thieme-connect.com The use of (S)-BINAP as a chiral ligand for the palladium catalyst was instrumental in achieving high enantioselectivity in these transformations. uwindsor.ca

More recent enantioselective syntheses have employed organocatalysis. For instance, a proline sulfonamide-catalyzed Yamada-Otani reaction has been used to create the C6 all-carbon quaternary stereocenter, a key feature of the halenaquinone structure. researchgate.netnih.gov This highlights the expanding toolbox available to chemists for the asymmetric synthesis of these challenging natural products.

| Strategy | Key Reaction | Chiral Source/Catalyst | Reference |

| Harada et al. | Not specified in detail | Optically pure Wieland-Miescher ketone | thieme-connect.comchemistry.or.jp |

| Shibasaki et al. | Asymmetric Heck reaction | Pd(OAc)2/(S)-BINAP | thieme-connect.comuwindsor.ca |

| Shibasaki et al. | Cascade Suzuki cross-coupling and asymmetric Heck reaction | Pd(OAc)2/(S)-BINAP | thieme-connect.com |

| Vanderwal et al. | Proline sulfonamide-catalyzed Yamada-Otani reaction | Proline sulfonamide | researchgate.netnih.gov |

Key Reaction Methodologies in Pentacyclic Framework Construction

The construction of the intricate pentacyclic skeleton of halenaquinol requires a carefully orchestrated sequence of reactions. Several key methodologies have proven to be particularly effective in assembling the different ring components.

Diels-Alder Cycloadditions in Naphthalene (B1677914) Ring Assembly

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been instrumental in the synthesis of the naphthalene subunit of halenaquinol and its analogs. sigmaaldrich.comiitk.ac.inorganic-chemistry.org In several synthetic approaches, a Diels-Alder reaction between a suitably substituted diene and a dienophile is employed to construct the C and D rings of the pentacyclic system. thieme-connect.comuwindsor.ca For example, the reaction of 3,6-dimethoxybenzocyclobutene with an enone has been utilized to form a tetracyclic adduct, which is then further elaborated to the final product. researchgate.net The use of vinyl quinones as dienes in Diels-Alder reactions has also provided a concise route to the halenaquinone core. acs.org

Intramolecular Heck Reactions and Palladium Catalysis

Palladium-catalyzed reactions, particularly the intramolecular Heck reaction, have been a cornerstone in the synthesis of halenaquinol. thieme-connect.comwikipedia.orgchim.it This reaction is exceptionally well-suited for creating the quaternary benzylic stereocenter found in the natural product. acs.org The cyclization of a naphthyl triflate precursor using a palladium catalyst with a chiral ligand like (S)-BINAP allows for the enantioselective formation of the tetrahydroanthracene (B13747835) core of halenaquinol. uwindsor.ca

Furthermore, palladium catalysis has been employed in cascade reactions that rapidly build molecular complexity. A notable example is the one-pot construction of the pentacyclic system from a tricyclic intermediate through a sequence involving a Suzuki cross-coupling and an asymmetric Heck reaction. thieme-connect.com The strategic use of palladium catalysis has significantly enhanced the efficiency and elegance of halenaquinol syntheses. snnu.edu.cn

| Reaction | Catalyst/Reagents | Bond Formed/Ring Constructed | Reference |

| Intramolecular Asymmetric Heck Reaction | Pd(OAc)2, (S)-BINAP, K2CO3 | C-C bond, forming the quaternary stereocenter | uwindsor.ca |

| Cascade Suzuki cross-coupling and Heck reaction | Pd(OAc)2/(S)-BINAP | C-C bonds, constructing the pentacyclic system | thieme-connect.com |

| Reductive Heck Cyclization | Pd(Pt-Bu3)2 | Final ring of the pentacyclic architecture | nih.gov |

Oxidative Cyclizations for Furan (B31954) Ring Formation

The formation of the furan ring (ring A) has been achieved through various oxidative cyclization strategies. researchgate.net In some syntheses, multiple novel palladium-mediated oxidative cyclizations are employed to construct the furan moiety. researchgate.netnih.gov These reactions often involve the oxidation of a suitable precursor to generate a reactive intermediate that then undergoes cyclization. Another approach involves the oxidative dearomatization of a furan ring followed by cyclization of the resulting intermediate to form a new, functionalized furan ring system. mdpi.com This methodology highlights the versatility of furan chemistry in the synthesis of complex natural products. nih.gov

Strategies for Late-Stage Quinone Formation

The final step in many syntheses of halenaquinone is the oxidation of the corresponding hydroquinone (B1673460), halenaquinol. uwindsor.ca This transformation is often accomplished in the later stages of the synthesis. A common method involves the use of an oxidizing agent to convert the hydroquinone to the quinone. researchgate.net An innovative late-stage approach is the oxidative Bergman cyclization, which has been utilized to construct the final quinone ring of halenaquinone. researchgate.net This reaction provides a powerful method for the final aromatization step, completing the synthesis of the natural product.

Structure Activity Relationship Sar Studies

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for marine natural products like halenaquinol (B1241129) sulfate (B86663) relies on a multidisciplinary approach, integrating various experimental and computational techniques. Key methodologies include:

Spectroscopic Techniques: Advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR), Mass Spectrometry (MS), UV-Vis, and Infrared (IR) spectroscopy are fundamental for determining the precise chemical structures of isolated compounds and their analogs nih.govrroij.comuni-duesseldorf.de. Microprobe NMR and Circular Dichroism (CD) spectroscopy have been particularly useful for structure elucidation of complex natural products, even at low concentrations nih.gov.

Bioassay-Guided Fractionation: This iterative process involves testing extracts from natural sources for biological activity, followed by chromatographic separation and further testing of fractions to isolate the active compounds. This approach has been instrumental in identifying the bioactivity of halenaquinol and related molecules uni-duesseldorf.de.

Synthesis of Analogs: Chemical synthesis, including total synthesis and late-stage derivatization, allows for the systematic modification of natural product structures. By creating analogs with specific structural alterations, researchers can probe the role of individual functional groups or structural motifs in mediating biological activity rsc.org. This has been crucial for understanding the impact of the sulfate moiety and other functional groups on the activity of halenaquinol sulfate escholarship.orgescholarship.org.

Computational Methods: Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and other computational approaches are employed to predict biological activity based on chemical structure and to understand binding interactions with target proteins mdpi.com. These methods can guide the design of new, more potent analogs.

Activity-Based Protein Profiling (ABPP): ABPP is a chemical proteomic technique used to study the activity and function of proteins. It can be employed to identify the specific protein targets of natural products and to understand how structural modifications affect target engagement researchgate.net.

J-based Configurational Analysis: This technique is utilized to determine the stereochemistry of compounds, which is often critical for biological activity and SAR studies mdpi.com.

Influence of Core Pentacyclic Scaffold on Biological Activity

The characteristic pentacyclic fused ring system forms the structural backbone of this compound and its related compounds researchgate.netmdpi.commdpi.comnih.govnih.gov. This complex scaffold, which includes an electrophilic furan (B31954) ring, is believed to be a primary determinant of their broad biological activities, such as antibiotic, cardiotonic, cytotoxic, and kinase inhibitory effects nih.gov. The inherent reactivity of the furan moiety, while contributing to bioactivity, can also lead to issues with target specificity and in vivo toxicity nih.gov. Modifications or variations in the arrangement of these rings can significantly alter the compound's interaction with biological targets. For instance, the structural similarity between the halenaquinol and xestoquinol skeletons suggests a common biosynthetic origin and shared biological potential, modulated by specific functional group differences researchgate.net.

Role of the Sulfate Moiety in Modulating Biological Activity

The presence of a sulfate group is a defining feature of this compound, distinguishing it from its aglycone, halenaquinol. Research suggests that the sulfate moiety may function as a protecting group for the more reactive, yet potentially unstable, hydroquinone (B1673460) or quinone forms of these molecules escholarship.orgescholarship.orgnih.gov.

Comparative studies have provided insights into the sulfate group's impact:

SrtA Inhibition: In studies evaluating inhibition of Staphylococcus aureus Sortase A (SrtA), halenaquinol was found to be approximately 9.2 times more potent than this compound mdpi.comnih.gov. This compound exhibited moderate inhibitory activity, comparable to quercetin (B1663063) mdpi.comnih.gov.

GSK-3α/β Inhibition: this compound has demonstrated inhibitory activity against glycogen (B147801) synthase kinase-3 alpha/beta (GSK-3α/β) with an IC50 value of 0.61 µM semanticscholar.org.

Chemical Reactivity: The sulfate group on the D ring of this compound prevents its reaction with cysteine residues, leading to a preference for reacting with lysine (B10760008) residues researchgate.net.

These findings indicate that the sulfate group can modulate the potency and reactivity of the molecule, often reducing the potency compared to its unsulfated counterpart, potentially by altering solubility, electronic properties, or direct interaction with the active site of enzymes.

Impact of Other Functional Groups (e.g., C-3 Ketone, Hydroxyls) on Activity

Beyond the sulfate group, other functional groups on the pentacyclic scaffold play critical roles in determining biological activity.

C-3 Ketone: In the context of antifungal activity against the plant pathogen Phytophthora capsici, a ketone group at the C-3 position was found to enhance activity, irrespective of the presence of a quinone moiety researchgate.net.

Hydroxyl Groups: Studies on SrtA inhibition suggest that the hydroxyl group at the C-16 position is important for inhibitory activity nih.gov. Similarly, hydroxyl groups at the C-4 position have been indicated as playing a significant role in the SrtA inhibitory activity of both halenaquinol and this compound snu.ac.kr. The presence of a carbonyl group or a hydroxyl group at the C-3 position is also implicated in SrtA inhibitory activity nih.gov.

These findings highlight the sensitivity of biological activity to the specific placement and nature of oxygen-containing functional groups within the complex structure.

Comparative SAR within the Halenaquinol/Xestoquinol/Halenaquinone (B1672917) Family

The halenaquinol, xestoquinol, and halenaquinone families represent a group of structurally related marine natural products, often isolated from the same sponge species researchgate.netmdpi.comnih.govresearchgate.netnih.govpitt.edu. Comparative SAR studies across these compounds reveal differential activities and highlight the subtle structural changes that lead to varied biological profiles.

General Activities: Halenaquinone and xestoquinone (B1683339) have been reported to possess a broad spectrum of activities, including antifungal, cardiotonic, cytotoxic, and topoisomerase inhibitory effects researchgate.net.

Protein Tyrosine Kinase Inhibition: Halenaquinone was identified as an irreversible inhibitor of pp60v-src, a protein tyrosine kinase, with an IC50 of approximately 1.5 µM. It also inhibited the human epidermal growth factor receptor kinase activity (IC50 ~19 µM) nih.gov. Halenaquinol, xestoquinone, and this compound also demonstrated inhibitory activity against pp60v-src nih.gov.

SrtA Inhibition Comparison:

Halenaquinol (IC50 = 13.94 µM) was significantly more potent than this compound (IC50 = 103.48 µM) against SrtA mdpi.comnih.gov.

13,14,15,16-Tetrahydroxestoquinol (IC50 = 51.76 µM) and xestolactone A (IC50 = 47.52 µM) also showed potent SrtA inhibition mdpi.comnih.gov.

Xestoquinol sulfate completely lost its inhibitory activity (IC50 > 128 µM) snu.ac.kr.

Cytotoxicity vs. Antifungal Activity: Within the xestoquinone family, cytotoxicity and antifungal activity were observed to be negatively correlated researchgate.net.

These comparisons underscore that while the core pentacyclic scaffold provides a foundation for bioactivity, specific functional group modifications, such as sulfation or the presence of ketones versus hydroxyls, can dramatically alter potency and the spectrum of biological effects.

Compound List

Halenaquinol

this compound

Halenaquinone

Xestoquinol

Xestoquinol sulfate

Xestolactone A

13,14,15,16-Tetrahydroxestoquinol

Quercetin

Secadociaquinone B

Orhalquinone

Adociaquinones A and B

Xestosaprol C methylacetal

Exiguaquinol dessulfate

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Profiles and Molecular Targets

Halenaquinol (B1241129) sulfate (B86663) has demonstrated inhibitory effects on several enzyme classes, with notable activity against enzymes involved in DNA replication and repair, as well as signal transduction pathways.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition

TDP1 is a vital enzyme in DNA repair, specifically responsible for cleaving the covalent complex formed between DNA and Topoisomerase I (TOP1). This process is essential for resolving DNA single-strand breaks generated during replication or induced by certain chemotherapeutic agents. Halenaquinol sulfate has been identified as a potent inhibitor of TDP1.

This compound acts as an irreversible inhibitor of TDP1. Studies indicate that it covalently binds to the enzyme, thereby permanently inactivating its catalytic function nih.govresearchgate.net. This covalent modification suggests that this compound likely interacts with nucleophilic residues within the active site of TDP1. While specific residues targeted by this compound are not detailed, related compounds like halenaquinone (B1672917) have been reported to covalently bind to proteins via cysteine or lysine (B10760008) residues nih.gov. The precise binding site and the nature of the covalent bond formed are areas of ongoing investigation, but its irreversible inhibition points to a strong, stable interaction within the enzyme's active site.

The inhibition of TDP1 by this compound has significant implications for DNA repair pathways. TDP1 plays a critical role in processing stalled TOP1-DNA complexes, which are intermediates in DNA repair. These complexes are also formed when cells are treated with TOP1 poisons, such as camptothecins (e.g., topotecan, irinotecan), which are used in cancer chemotherapy nih.govresearchgate.net. By inhibiting TDP1, this compound can prevent the resolution of these stalled complexes. This leads to an accumulation of DNA damage, potentially enhancing the cytotoxic effects of TOP1-targeting anticancer drugs and sensitizing tumor cells to their action nih.govresearchgate.net. Therefore, this compound can be considered a modulator of DNA repair pathways, offering a strategy to potentiate the efficacy of certain cancer therapies.

Eukaryotic DNA Polymerase Inhibition

This compound exhibits differential inhibitory activity against various eukaryotic DNA polymerases, enzymes essential for DNA replication and repair.

Research has characterized the inhibitory effects of this compound on different DNA polymerase families, revealing a selective pattern of inhibition. The compound displays varying affinities for these enzymes, with particularly potent inhibition observed for DNA polymerase alpha and epsilon.

Table 1: Differential Inhibition of Eukaryotic DNA Polymerases by this compound

| DNA Polymerase Family | Ki Value (µM) |

| Alpha | 1.3 |

| Beta | 80 |

| Delta | 17.5 |

| Epsilon | 2.0 |

| E. coli DNA Polymerase I | Less effective |

Data derived from studies on this compound's interaction with various DNA polymerases nih.gov.

The inhibition mechanism with respect to nucleotide substrates indicates that this compound acts competitively with dATP and dTTP, but non-competitively with dCTP, dGTP, and the template DNA nih.gov. This suggests that this compound may interfere with the binding of specific deoxynucleoside triphosphates to the DNA polymerases, particularly impacting the catalytic site or allosteric sites involved in nucleotide selection. The compound is thus identified as a potential inhibitor of DNA polymerases alpha and epsilon, making it a valuable tool for studying the dNTP binding sites of these enzymes nih.gov.

Protein Tyrosine Kinase (PTK) Inhibition

This compound has also been shown to inhibit protein tyrosine kinases (PTKs), a class of enzymes that play critical roles in cellular signaling pathways, including cell growth, differentiation, and proliferation. Aberrant PTK activity is often associated with various diseases, including cancer.

This compound, along with related compounds like halenaquinone, has been reported to inhibit the oncogenic protein tyrosine kinase pp60v-src nih.govmdpi.com. Specifically, this compound has shown a potent inhibitory effect on pp60v-src with a reported IC50 value of 0.55 μM mdpi.com. Furthermore, it has demonstrated inhibition of the ligand-stimulated kinase activity of the human epidermal growth factor receptor (EGFR), a key PTK involved in cancer nih.gov.

Table 2: Protein Tyrosine Kinase Inhibition by this compound

| Target Enzyme | IC50 Value (µM) |

| pp60v-src | 0.55 |

| EGFR (ligand-stimulated) | ~19 |

Data compiled from various studies on kinase inhibition by this compound and related compounds nih.govmdpi.com. Note: IC50 values can vary between studies due to assay conditions.

These findings highlight this compound's potential to modulate signaling pathways regulated by protein tyrosine kinases, suggesting its utility in research aimed at understanding and targeting these critical cellular processes.

Inhibition of pp60v-src and Related Kinases

This compound has demonstrated inhibitory activity against protein tyrosine kinases (PTKs), including the pp60v-src kinase. Studies indicate that this compound, along with related compounds like halenaquinone and xestoquinone (B1683339), can inhibit pp60v-src activity. For instance, this compound was reported to inhibit pp60v-src with an IC50 value of 0.55 μM mdpi.comnih.gov. Halenaquinone, a closely related compound, was found to be an irreversible inhibitor of pp60v-src with an IC50 of approximately 1.5 μM nih.govresearchgate.net. These findings suggest that this compound and its derivatives may interfere with cellular signaling pathways regulated by these kinases, which are often implicated in cancer proliferation mdpi.comnih.govresearchgate.net.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

This compound has also been investigated for its effects on cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical for neurotransmission and are targets in the treatment of Alzheimer's disease. Research indicates that this compound exhibits moderate inhibitory activity against both AChE and BuChE. One study reported IC50 values of 40.73 ± 0.19 µg/mL for AChE inhibition and 53.12 ± 0.32 µg/mL for BuChE inhibition rjptonline.orgrjptonline.orgrjptonline.org. This positions this compound within the class of pentacyclic hydroquinones that possess cholinesterase inhibitory properties, expanding the known bioactivities of this compound class rjptonline.orgrjptonline.orgrjptonline.org.

Sortase A (SrtA) Inhibition in Staphylococcus aureus

This compound has shown potential as an inhibitor of Sortase A (SrtA) in Staphylococcus aureus mdpi.comsnu.ac.krresearchgate.net. SrtA is a crucial enzyme responsible for anchoring surface proteins, such as staphylococcal protein A (SpA), to the bacterial cell wall. This compound, along with its parent compound halenaquinol, was evaluated for SrtA inhibitory activity. Halenaquinol demonstrated the strongest inhibitory activity with an IC50 of 13.94 μM, while this compound exhibited moderate inhibitory activity with an IC50 of 103.48 μM mdpi.comresearchgate.net. This suggests that while halenaquinol is a more potent inhibitor, this compound also contributes to SrtA inhibition.

The inhibition of SrtA by this compound has direct implications for bacterial cell wall integrity and protein display mdpi.comresearchgate.net. Studies using Western blot analysis and immunofluorescence microscopy indicate that halenaquinol blocks the cell wall surface anchoring of SpA by inhibiting SrtA activity mdpi.comresearchgate.net. This disruption of protein anchoring is a key aspect of bacterial virulence, affecting adhesion and host defense evasion. Research has confirmed that halenaquinol does not inhibit the transcription of the srtA gene, confirming its action is at the enzyme level mdpi.comsnu.ac.krresearchgate.net. The observed reduction in SpA anchoring suggests this compound could be a valuable agent in combating S. aureus infections by targeting its virulence mechanisms mdpi.comresearchgate.net.

Inhibition of Cdc25B Phosphatase (for halenaquinone, as related compound)

While the primary focus is on this compound, related compounds also provide insight into the broader class of halenaquinones. Halenaquinone has been identified as an inhibitor of Cdc25B phosphatase, a key enzyme in cell cycle regulation nih.govmdpi.comclockss.org. Studies have shown that halenaquinone inhibited recombinant human Cdc25B in vitro with an IC50 value of 0.7 μM nih.gov. This inhibition was significantly more potent than its activity against two related protein phosphatases, indicating some selectivity. Compound 4 (adociaquinone B) from the same study also showed potent inhibition with an IC50 of 0.07 μM nih.gov. Cdc25B phosphatases are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest, particularly through mitosis nih.govmdpi.com.

Helicobacter pylori MurI Inhibition (for exiguaquinol (B1263832), as related compound)

Exiguaquinol, another related pentacyclic hydroquinone (B1673460), has been identified as an inhibitor of Helicobacter pylori MurI (glutamate racemase) nih.govacs.orgacs.org. MurI is an essential enzyme for bacterial survival, playing a role in peptidoglycan synthesis. Exiguaquinol inhibited H. pylori MurI with an IC50 of 4.4 μM nih.govacs.orgacs.org. This makes exiguaquinol the first natural product reported to inhibit H. pylori MurI, highlighting a potential avenue for developing new antibiotics against this pathogen nih.govacs.orgacs.org.

Modulation of Cellular and Subcellular Processes

The inhibitory activities of this compound and its related compounds translate into modulation of various cellular and subcellular processes.

Cell Signaling Interference: By inhibiting protein tyrosine kinases like pp60v-src, this compound can interfere with intracellular signaling pathways that govern cell growth, differentiation, and survival. This is particularly relevant in the context of cancer, where aberrant kinase activity drives uncontrolled proliferation mdpi.comnih.govresearchgate.net.

Neurotransmission Regulation: The inhibition of AChE and BuChE by this compound suggests a role in modulating cholinergic neurotransmission. This activity is of interest for potential therapeutic applications in neurodegenerative diseases like Alzheimer's, where enhancing acetylcholine (B1216132) levels is a therapeutic strategy rjptonline.orgrjptonline.orgrjptonline.org.

Bacterial Virulence Attenuation: The inhibition of SrtA in Staphylococcus aureus leads to the disruption of surface protein anchoring to the cell wall. This can attenuate bacterial virulence by hindering adhesion and other surface-mediated processes crucial for infection establishment mdpi.comsnu.ac.krresearchgate.net.

Cell Cycle Control: While directly studied for halenaquinone, the inhibition of Cdc25B phosphatase by related compounds indicates a potential mechanism for modulating cell cycle progression. Such modulation could influence cell proliferation and has implications for cancer research nih.govmdpi.com.

Selective Inhibition of Membrane Fusion Events in Echinoderm Gametes and Embryos

Research has identified this compound (HS) as a compound that effectively prevents cell membrane fusion events in echinoderm gametes, such as those from starfish (Asterina pectinifera) and sea urchins (Hemicentrotus pulcherrimus). Crucially, HS does not impede other fundamental cellular processes, including the early embryonic development of fertilized eggs up to the gastrula stage, nor does it affect sperm motility core.ac.uknih.govnih.gov. This selectivity makes HS a valuable tool for dissecting the specific roles of membrane fusion and associated secretory events in complex biological processes.

Key Findings on Membrane Fusion Inhibition:

Sperm-Egg Fusion: this compound has been shown to inhibit the fusion of sperm and egg membranes. Studies using starfish eggs indicated that while sperm could still bind to the egg plasma membrane, the subsequent fusion event was blocked by HS. This was evidenced by the lack of fluorescence in sperm bound to HS-treated eggs, contrasting with sperm on control eggs core.ac.uk.

Acrosome Reaction: The acrosome reaction, a prerequisite for sperm-egg fusion involving the exocytosis of acrosomal contents and membrane changes, is also affected by HS. HS inhibited the jelly coat-induced acrosomal reaction in sea urchin sperm with an ED₅₀ of 68 µM, and similarly inhibited the acrosome reaction induced by the calcium ionophore A23187 (ED₅₀ = 72 µM) core.ac.uk.

Cortical Reaction and Fertilization Envelope Elevation: A significant observation is HS's ability to block the cortical reaction in eggs. The cortical reaction, triggered by sperm entry, leads to the exocytosis of cortical granules, which in turn causes the elevation of the fertilization envelope. HS was found to inhibit this process with an ED₅₀ of 51 µM. When microinjected into fertilized starfish eggs, HS also prevented the elevation of the fertilization envelope, demonstrating its efficacy from within the cell core.ac.uk.

Hatching Enzyme Secretion: While HS primarily targets membrane fusion, it also impacts later developmental stages by inhibiting the secretion of the hatching enzyme. This inhibition results in gastrulae that remain enclosed within the fertilization envelope, preventing them from hatching and proceeding normally. This effect highlights a downstream consequence of HS's influence on secretory events core.ac.uknih.gov.

The selective nature of this compound's action, particularly its ability to inhibit membrane fusion without causing general cytotoxicity or disrupting fundamental cellular activities like mitosis or early development, makes it a significant compound for research into fertilization mechanisms and cell-cell interactions core.ac.uknih.govnih.gov.

Data Table: Effects of this compound on Echinoderm Gamete and Embryo Events

| Event Affected | Organism Type | Effect of this compound | ED₅₀ Value (µM) | Reference |

| Sperm-Egg Fusion | Echinoderm | Inhibited | Not specified | core.ac.uk |

| Acrosome Reaction (Jelly coat-induced) | Sea Urchin | Inhibited | 68 | core.ac.uk |

| Acrosome Reaction (Ca²⁺ ionophore A23187-induced) | Sea Urchin | Inhibited | 72 | core.ac.uk |

| Cortical Reaction (Fertilization envelope elevation) | Starfish | Inhibited | 51 | core.ac.uk |

| Cortical Reaction (Induced by Ca²⁺ ionophore) | Starfish | Inhibited | 44 | core.ac.uk |

| Early Embryonic Development (up to gastrula stage) | Echinoderm | Not affected | N/A | core.ac.uknih.gov |

| Hatching Enzyme Secretion | Echinoderm | Inhibited | Not specified | core.ac.uknih.gov |

| Sperm Motility | Echinoderm | Not affected | N/A | nih.gov |

Analytical Methodologies Employed in Research

Bioassay-Guided Fractionation Techniques

Bioassay-guided fractionation has been a cornerstone in the discovery and isolation of Halenaquinol (B1241129) sulfate (B86663) and its related compounds from marine sponges escholarship.orgresearchgate.netnih.govcancer.gov. This approach involves testing fractions of a crude extract for a specific biological activity and then progressively purifying the active component. For instance, studies investigating inhibitors of the Helicobacter pylori glutamate (B1630785) racemase enzyme utilized bioassay-guided fractionation to isolate exiguaquinol (B1263832), which is proposed to be biogenetically derived from Halenaquinol sulfate escholarship.org. Similarly, research into anti-inflammatory agents from the sponge Neopetrosia compacta employed bioactivity-guided purification to isolate various compounds, including this compound researchgate.net. The identification of this compound as a TDP1 inhibitor also stemmed from screening natural product extracts using a novel assay designed to minimize false positives researchgate.netnih.gov.

Enzyme Activity Assays and Kinetic Analyses

This compound has been investigated for its inhibitory effects on several enzymes, with detailed kinetic analyses providing quantitative insights into its activity. Notably, it has been studied for its ability to inhibit Sortase A (SrtA) from Staphylococcus aureus. While Halenaquinol itself demonstrated the strongest SrtA inhibitory activity (IC₅₀ = 13.94 μM), this compound exhibited moderate inhibitory activity with an IC₅₀ of 103.48 μM mdpi.com. Kinetic studies, including Lineweaver-Burk and Dixon plots, were performed to determine the inhibition type and constants for Halenaquinol, indicating it acts as a mixed inhibitor with a Kᵢ of 9.55 µM mdpi.com.

Furthermore, this compound has been evaluated for its cholinesterase inhibitory activities, specifically against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). It displayed moderate inhibition with IC₅₀ values of 40.73 ± 0.19 µg/mL for AChE and 53.12 ± 0.32 µg/mL for BuChE rjptonline.orgrjptonline.org. In other studies, this compound was identified as a covalent inhibitor of human Tyrosyl-DNA phosphodiesterase 1 (TDP1), with an IC₅₀ of 21.9 ± 0.32 µM researchgate.net. It has also been reported to preferentially inhibit the α-family of eukaryotic DNA polymerases nih.gov. Additionally, this compound was tested against protein tyrosine kinases (PTKs), showing an IC₅₀ of 28 μM against pp60v-src mdpi.comsemanticscholar.org.

Data Table: Enzyme Inhibition Profile of this compound

| Enzyme Target | IC₅₀ Value | Reference |

| Sortase A (SrtA) | 103.48 μM | mdpi.com |

| Acetylcholinesterase (AChE) | 40.73 ± 0.19 µg/mL | rjptonline.orgrjptonline.org |

| Butyrylcholinesterase (BuChE) | 53.12 ± 0.32 µg/mL | rjptonline.orgrjptonline.org |

| Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | 21.9 ± 0.32 µM | researchgate.net |

| Eukaryotic DNA Polymerase α | (Preferential inhibitor) | nih.gov |

| pp60v-src (Tyrosine Kinase) | 28 μM | mdpi.comsemanticscholar.org |

Computational Chemistry in Stereochemical Assignment and Mechanistic Understanding

Computational chemistry has played a significant role in determining the absolute stereochemistry of this compound and its related compounds. Theoretical calculations of Circular Dichroism (CD) spectra, employing methods like the 7C-electron SCF-CI-DV MO method, have been used to assign the absolute configurations of this compound and its derivatives, correlating them to established stereochemical models chemistry.or.jpresearchgate.netresearchgate.net. For example, the absolute stereochemistry of this compound was theoretically determined to be 12bS based on these calculations researchgate.net. While specific studies detailing computational mechanistic understanding for this compound are less prevalent in the provided search results, the general application of computational methods like DFT calculations and molecular modeling is standard practice for elucidating reaction mechanisms and molecular interactions in organic chemistry and medicinal chemistry research. The ability to predict molecular properties and interactions computationally aids in understanding how compounds like this compound exert their biological effects at a molecular level.

Future Research Directions and Academic Applications

Q & A

Q. What methods are used to isolate Halenaquinol sulfate from marine sponges, and how can yield optimization be achieved?

this compound is typically isolated from sponges like Xestospongia sapra via organic solvent extraction followed by chromatographic purification (e.g., HPLC or column chromatography). Yield optimization requires adjusting solvent polarity gradients and monitoring sponge collection seasons, as metabolite concentrations vary with environmental factors .

Q. How is the structural elucidation of this compound validated in experimental studies?

Structural determination relies on spectroscopy (NMR, MS) and X-ray crystallography. Absolute configuration is confirmed via computational CD spectroscopy comparisons and quantitative photochemical reactions (e.g., linking halenaquinol derivatives to halenaquinone) .

Q. What key biological activities of this compound are well-documented in preclinical studies?

this compound exhibits irreversible TDP1 inhibition (relevant for potentiating camptothecin-based chemotherapy), cardiotonic effects in guinea pig atrial models (ED₅₀ ~6×10⁻⁷ M), and phosphodiesterase inhibition (IC₅₀ ~4×10⁻⁶ M) .

Advanced Research Questions

Q. How can researchers design experiments to address discrepancies in reported IC₅₀ values for this compound’s TDP1 inhibition?

Conflicting IC₅₀ values may arise from assay variations (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant TDP1, control for co-factor interference (e.g., Mg²⁺), and validate results with orthogonal assays like fluorescence polarization .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data for this compound’s cardiotonic effects?

Discrepancies often stem from bioavailability or metabolite stability differences. Use pharmacokinetic profiling (e.g., LC-MS/MS) to measure plasma concentrations in vivo and compare with in vitro activity. Employ ex vivo models (e.g., isolated heart preparations) to bridge the gap .

Q. How can this compound’s phosphodiesterase inhibition mechanism be further characterized to identify off-target effects?

Apply proteomic profiling (e.g., affinity chromatography coupled with MS) to identify binding partners. Use CRISPR-Cas9 knockout models to confirm target specificity and assess downstream signaling via cAMP quantification .

Q. What experimental strategies are recommended to explore synergistic effects of this compound with other chemotherapeutic agents?

Conduct combination index assays (e.g., Chou-Talalay method) using camptothecin derivatives. Test sequential vs. concurrent dosing in 3D tumor spheroid models to mimic clinical scenarios .

Q. How can researchers ensure the long-term stability of this compound in experimental formulations?

Perform accelerated stability studies under varying pH, temperature, and light conditions. Use HPLC-UV to monitor degradation products and identify stabilizing excipients (e.g., antioxidants like ascorbic acid) .

Q. What computational approaches predict this compound’s binding modes to novel targets like phosphodiesterases?

Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target enzymes. Validate predictions with mutagenesis studies on key binding residues .

Q. How should researchers address ethical and methodological challenges in sourcing marine sponges for this compound studies?

Collaborate with marine biology institutes to ensure sustainable harvesting. Develop sponge cell cultures or synthetic biosynthesis routes (e.g., heterologous expression in E. coli) to reduce ecological impact .

Methodological Guidance

- Data Contradiction Analysis : Cross-validate findings using multiple techniques (e.g., enzymatic assays, cellular models) and transparently report limitations in publications .

- Experimental Design : Follow PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies .

- Literature Synthesis : Use Google Scholar’s citation ranking to prioritize high-impact studies and avoid redundant work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.